molecular formula C10H12BrNO B2374325 7-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline CAS No. 1368392-58-8

7-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B2374325
CAS No.: 1368392-58-8
M. Wt: 242.116
InChI Key: WHHDAOAVGDCKCV-UHFFFAOYSA-N
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Description

7-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline is a compound with the molecular weight of 278.58 . It is used as a pharmaceutical intermediate .


Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinoline analogs often involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H12BrNO.ClH/c1-13-10-5-7-2-3-12-6-8(7)4-9(10)11;/h4-5,12H,2-3,6H2,1H3;1H . This indicates the molecular structure of the compound.


Chemical Reactions Analysis

The compound is part of the isoquinoline alkaloids, a large group of natural products. These compounds, including 1,2,3,4-tetrahydroisoquinolines (THIQ), exert diverse biological activities against various infective pathogens and neurodegenerative disorders .


Physical and Chemical Properties Analysis

The compound is a solid with a molecular weight of 278.58 . It is insoluble in water . The melting point is 32-35°C and the predicted boiling point is 282.9±40.0 °C .

Scientific Research Applications

Convenient Synthesis of Tetrahydroisoquinoline Derivatives

The synthesis of 7-bromo-1,2,3,4-tetrahydroisoquinoline involves lithiation of 2-methylarylidene-tert-butylamines, followed by formylation, reductive amination in one-pot, and removal of the tert-butyl group from the nitrogen. This method provides a convenient approach to synthesize tetrahydroisoquinoline derivatives (Zlatoidský & Gabos, 2009).

Structural Determination and Stereochemistry

Studies have determined the structure of various brominated tetrahydroisoquinolines through spectroscopic and chemical methods including HRMS and 2D NMR data. For instance, compounds like (-)-3S-8-bromo-6-hydroxy-7-methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid were isolated and structurally determined from natural sources like the red alga Rhodomela confervoides (Ma et al., 2007). Moreover, the stereochemistry of certain derivatives, such as c-4-Bromo-r-1-cyano-t-3-methoxy-1,2,3,4-tetrahydroisoquinolines, was determined by X-ray crystallography, showcasing their stereochemical configurations (Sugiura et al., 1997).

Applications in Biological Research

Anticancer Properties and Microtubule Disruption

A tetrahydroisoquinoline (THIQ) core, mimicking the A and B rings of 2-methoxyestradiol (an endogenous estrogen metabolite), has shown promising anticancer properties. For example, the THIQ-based microtubule disruptor STX3451 exhibited increased cytotoxicity and DNA damage in breast cancer cells when used as a pre-treatment before radiation, indicating its potential in enhancing the effectiveness of radiation therapy (Hargrave et al., 2022).

Effects on Behavior and Endogenous Compounds

1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids have been synthesized and found to transiently increase the locomotor activity of mice after peripheral injection. Some of these compounds, found as endogenous compounds in untreated rat brain, may play a physiological role, indicating the potential implications of these compounds in neurological research (Nakagawa et al., 1996).

Mechanism of Action

The mechanism of action of 1,2,3,4-tetrahydroisoquinoline analogs is diverse, as they exert biological activities against various infective pathogens and neurodegenerative disorders .

Safety and Hazards

The compound has hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Properties

IUPAC Name

7-bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c1-13-10-5-7-2-3-12-6-8(7)4-9(10)11/h4-5,12H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHHDAOAVGDCKCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CNCCC2=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1368392-58-8
Record name 7-bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline
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